molecular formula C18H24N2O4 B12130698 Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12130698
M. Wt: 332.4 g/mol
InChI Key: KQEMVQSFBKXSOE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones (DHPMs).

Preparation Methods

The synthesis of Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The Biginelli reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles .

In a typical synthetic route, the Biginelli reaction is followed by additional steps to introduce the pentyloxyphenyl group. The reaction conditions often involve the use of hydrochloric acid as a catalyst and can be carried out under reflux conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of key biological pathways. For example, it has been identified as a potential inhibitor of kinesin-5, an enzyme involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the pentyloxy group.

    Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a methylphenyl group instead of the pentyloxyphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(4-pentoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)

InChI Key

KQEMVQSFBKXSOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC

Origin of Product

United States

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